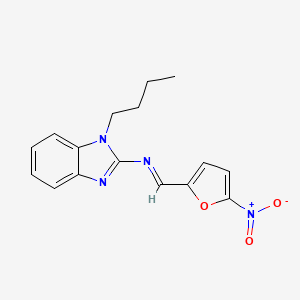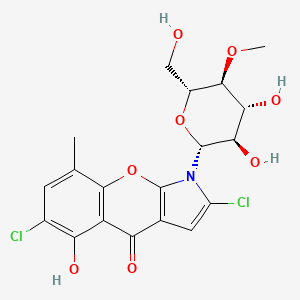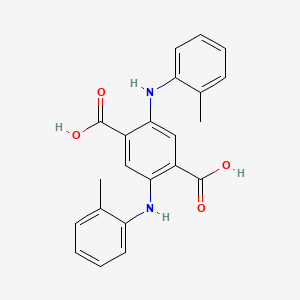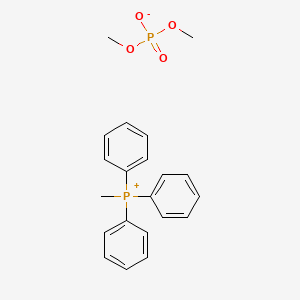![molecular formula C9H20N2O2 B14148185 N-[3-(Dimethylamino)propyl]glycine ethyl ester CAS No. 7568-53-8](/img/structure/B14148185.png)
N-[3-(Dimethylamino)propyl]glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]glycine ethyl ester is a chemical compound with the molecular formula C8H17NO2. It is an ester derivative of glycine, where the amino group is substituted with a 3-(dimethylamino)propyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]glycine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can react with carboxylic acids in the presence of coupling agents to form amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Coupling Agents: EDC or DCC are commonly used to facilitate amide bond formation.
Major Products
Hydrolysis: Glycine and 3-(dimethylamino)propylamine.
Coupling Reactions: Amides formed by the reaction with carboxylic acids.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]glycine ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]glycine ethyl ester involves its ability to form amide bonds with carboxylic acids. This reaction is facilitated by the presence of a coupling agent, which activates the carboxyl group, allowing it to react with the amine group of the compound. The resulting amide bond is stable and can be used to link various molecules together .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylglycine ethyl ester
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide
- Glycine methyl ester
Uniqueness
N-[3-(Dimethylamino)propyl]glycine ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other glycine derivatives. Its ability to form stable amide bonds makes it particularly valuable in biochemical applications .
Properties
CAS No. |
7568-53-8 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
ethyl 2-[3-(dimethylamino)propylamino]acetate |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)8-10-6-5-7-11(2)3/h10H,4-8H2,1-3H3 |
InChI Key |
DCWJQDSPVUQRIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)

![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)

![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)


![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)


![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
